what are the physical properties of neopentyl chloroformate
what are the physical properties of neopentyl chloroformate
Topic: Physical Properties and Synthetic Utility of Neopentyl Chloroformate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Neo" Advantage
Neopentyl chloroformate (CAS: 20412-38-8) is a specialized reagent used primarily for introducing the neopentyloxycarbonyl (Neo) protecting group to amines and hydroxyls. Unlike standard alkyl chloroformates (e.g., ethyl or benzyl), the neopentyl moiety introduces a unique steric environment. The tert-butyl group adjacent to the methylene center creates significant steric bulk, which retards nucleophilic attack at the carbonyl carbon.
For the synthetic chemist, this translates to a protecting group that is exceptionally stable toward basic hydrolysis and nucleophilic displacement, yet can be cleaved under specific acidic conditions. This guide details the physicochemical profile of neopentyl chloroformate, explaining how its physical properties dictate its handling, reactivity, and mechanistic behavior in solution.
Chemical Identity & Structural Analysis
Neopentyl chloroformate is the ester of neopentyl alcohol and chloroformic acid. Its structure is defined by a quaternary carbon (
DOT Diagram 1: Chemical Structure & Steric Shielding
Figure 1: Structural connectivity of neopentyl chloroformate highlighting the steric bulk of the neopentyl group protecting the carbonyl center.
| Property | Data |
| IUPAC Name | 2,2-Dimethylpropyl carbonochloridate |
| CAS Number | 20412-38-8 |
| Molecular Formula | C₆H₁₁ClO₂ |
| Molecular Weight | 150.60 g/mol |
| SMILES | CC(C)(C)COC(Cl)=O |
Physicochemical Profile
The physical properties of neopentyl chloroformate directly influence its storage and reaction conditions. It is a volatile, flammable liquid that requires strict temperature control.
Table 1: Physical Properties of Neopentyl Chloroformate
| Property | Value | Context & Implications |
| Physical State | Clear Liquid | Easy to handle via syringe/cannula techniques. |
| Boiling Point | 55 °C @ 36 mmHg | Volatile. Do not rotovap at high vacuum/temp. Distillation requires reduced pressure. |
| Density | 1.003 g/mL (25 °C) | Similar to water; facilitates phase separation in aqueous workups if organic solvent density differs. |
| Refractive Index | Useful for purity verification after distillation. | |
| Flash Point | 32 °C (89.6 °F) | Flammable. Use spark-proof equipment. Store below 8 °C. |
| Solubility | Soluble in THF, DCM, Et₂O | Hydrolytically Unstable. Reacts with water/moisture.[1] Use anhydrous solvents. |
| Vapor Pressure | ~0.65 psi (20 °C) | Significant vapor generation; handle only in a fume hood. |
Mechanistic Insight: Stability & Solvolysis
Expert Insight: The stability of neopentyl chloroformate is deceptive. While the neopentyl group provides steric protection against direct nucleophilic attack (SN2-like pathway at the carbonyl), it introduces a unique vulnerability in highly ionizing solvents: the 1,2-methyl shift .
In polar, non-nucleophilic solvents (like fluorinated alcohols), neopentyl chloroformate can ionize. The resulting primary carbocation is unstable and spontaneously rearranges via a methyl shift to a tertiary carbocation. This makes the choice of solvent critical.
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Avoid: Highly ionizing, protic solvents (unless solvolysis is desired).
-
Preferred: Non-polar or polar aprotic solvents (DCM, THF, Toluene) where the ionization pathway is suppressed, allowing the reagent to function purely as an electrophile.
DOT Diagram 2: Solvolysis & Rearrangement Pathway
Figure 2: The ionization pathway of neopentyl chloroformate leading to rearrangement, a side reaction to avoid during synthesis.
Experimental Protocol: Introduction of the Neopentyloxycarbonyl (Neo) Group
Objective: Protection of a secondary amine using neopentyl chloroformate. Self-Validating System: The evolution of CO₂ is not immediate; monitoring by TLC is required. The disappearance of the starting amine and the appearance of a less polar spot (carbamate) confirms reaction progress.
Reagents:
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Secondary Amine (1.0 equiv)
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Neopentyl Chloroformate (1.1 equiv)
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Diisopropylethylamine (DIPEA) or Triethylamine (1.2 equiv)
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Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
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Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add the amine and dissolve in anhydrous DCM (0.1 M concentration). -
Base Addition: Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise. Why: Cooling prevents exothermic decomposition of the chloroformate.
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Reagent Addition: Add neopentyl chloroformate slowly via syringe.
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Note: You may observe a slight fuming (HCl formation) if the base is not present in excess locally.
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours.
-
Validation: Check TLC. The neopentyl carbamate is typically stable to silica gel chromatography.
-
-
Quench & Workup:
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Wash combined organics with 1 M HCl (to remove unreacted amine/base) and then Brine.
-
Dry over
and concentrate under reduced pressure (bath temp < 40 °C).
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
DOT Diagram 3: Synthetic Workflow
Figure 3: Operational workflow for amine protection using neopentyl chloroformate.
Handling & Safety
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Corrosivity: Causes severe skin burns and eye damage (H314). Always wear a face shield and chemical-resistant gloves (Nitrile/Neoprene).
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Inhalation: Toxic if inhaled (H331). The vapor pressure is sufficient to generate hazardous concentrations. Always use inside a certified fume hood.
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Flammability: With a flash point of 32 °C, it is a Category 3 Flammable Liquid. Keep away from heat sources and static discharge.
References
-
Sigma-Aldrich. Neopentyl chloroformate Product Specification (CAS 20412-38-8). Retrieved from .
- Kevill, D. N., & D'Souza, M. J. (1992). Correlation of the rates of solvolysis of neopentyl chloroformate. Journal of Physical Organic Chemistry. (Discusses the 1,2-methyl shift mechanism).
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PubChem. Neopentyl Chloroformate Compound Summary. National Library of Medicine. Retrieved from .
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
